Brombuterol

Overview

Description

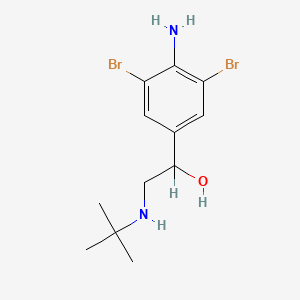

Brombuterol (C₁₂H₁₈Br₂N₂O·HCl, CAS 41937-02-4) is a β₂-adrenergic agonist belonging to the aniline subgroup of phenyl β-ethanolamine compounds. It shares structural similarities with clenbuterol, mabuterol, and cimbuterol, characterized by halogen substitutions (bromine at position 6) on the aromatic ring . Initially studied for bronchodilatory effects, this compound is banned in livestock production due to its misuse as a growth promoter, which poses cardiovascular risks to consumers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Brombuterol is synthesized through a series of chemical reactions involving the coupling of bromine with phenethanolamine derivatives. The process typically involves the diazotization of amino groups followed by bromination .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of advanced chromatography techniques ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Brombuterol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: Bromine atoms in this compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products Formed:

Oxidation: Formation of this compound oxides.

Reduction: Formation of simpler amines.

Substitution: Formation of halogen-substituted derivatives.

Scientific Research Applications

Therapeutic Applications

Brombuterol is primarily recognized for its use as a feed additive in livestock. It enhances the lean meat-to-fat ratio, making it an attractive option for farmers aiming to improve meat quality. However, the use of this compound in food-producing animals raises concerns regarding human health due to potential residues in meat products.

- Muscle Atrophy and Trauma Recovery : Similar to its analog clenbuterol, this compound may have applications in retarding muscular atrophy and aiding recovery from surgical or accidental trauma. Studies indicate that β-adrenergic agonists can stimulate muscle growth and improve recovery outcomes in both humans and animals .

Detection Methods

Given the concerns about this compound residues in food products, significant research has focused on developing sensitive detection methods.

- Surface-Enhanced Raman Scattering (SERS) : A recent study developed a competitive lateral flow immunochromatographic assay based on SERS for the ultrasensitive detection of this compound in swine liver, pork, and feed samples. This method achieved a limit of detection as low as 0.11 pg/mL, demonstrating its potential for rapid monitoring of this compound residues .

| Detection Method | Limit of Detection | Sample Types |

|---|---|---|

| SERS-based Assay | 0.11 pg/mL | Swine liver, pork, feed |

Case Studies and Research Findings

Research has documented several case studies highlighting the implications of this compound use:

- Adulteration in Illicit Drugs : A notable case series reported instances where heroin was adulterated with clenbuterol, leading to severe toxicity among users. This highlights the broader implications of β-agonists like this compound and clenbuterol in non-medical contexts .

- Environmental Monitoring : this compound's presence in environmental samples has prompted studies assessing its impact on water quality and aquatic life. Monitoring methods are being developed to detect such compounds effectively to mitigate their environmental impact .

Regulatory Considerations

The use of this compound is subject to regulatory scrutiny due to its classification as a performance-enhancing substance in sports and its potential health risks when consumed through contaminated meat products.

Mechanism of Action

Brombuterol exerts its effects by stimulating β-adrenergic receptors, which leads to the activation of intracellular adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP result in the relaxation of smooth muscle tissues and inhibition of immediate hypersensitivity mediators .

Comparison with Similar Compounds

Structural Classification of β₂-Agonists

β₂-Agonists are categorized based on aromatic ring substituents (Table 1):

| Group | Substituents | Examples |

|---|---|---|

| Phenolic | Hydroxyl group (-OH) | Salbutamol, Ractopamine, Bambuterol |

| Aniline | Halogen (-Br, -Cl) | Brombuterol , Clenbuterol, Mabuterol |

| Resorcinol | Two hydroxyl groups (-OH) | Terbutaline, Fenoterol |

Pharmacological and Analytical Comparisons

Pharmacological Activity

This compound primarily targets β-adrenergic receptors but shows off-target interactions (Table 2):

This compound’s bromine atoms enhance metabolic stability compared to chlorine-substituted clenbuterol, prolonging its half-life .

Cross-Reactivity in Immunoassays

Cross-reactivity (CR) studies reveal structural specificity challenges (Table 3):

| Compound | CR with this compound (%) | Structural Difference |

|---|---|---|

| Clenbuterol | 255.8 / <6.2 | Chlorine at position 6 |

| Terbutaline | <8 | Resorcinol group |

| Cimbuterol | <6.2 | Methyl group at terminal amine |

Note: CR variability depends on antibody design and assay conditions .

Detection Methods and Regulatory Status

Analytical Performance (LC-MS/MS vs. ELISA)

ELISA offers superior sensitivity for this compound detection but requires rigorous validation to avoid false positives from structural analogs .

Regulatory Status

This compound is prohibited in animal feed globally, alongside clenbuterol and ractopamine, under Codex Alimentarius guidelines .

Biological Activity

Brombuterol is a beta-2 adrenergic agonist that has garnered attention for its potential therapeutic applications, particularly in respiratory conditions. This article explores the biological activity of this compound, highlighting its pharmacodynamics, therapeutic effects, and associated case studies.

This compound functions primarily as a selective agonist for beta-2 adrenergic receptors. Upon binding to these receptors, it activates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP activates protein kinases that phosphorylate various proteins, resulting in physiological responses such as:

- Bronchodilation : Relaxation of bronchial smooth muscle, improving airflow in conditions like asthma.

- Increased Heart Rate : Stimulation of cardiac output through beta-1 receptor activation.

- Skeletal Muscle Glycogenolysis : Enhanced energy availability during physical exertion.

Pharmacological Profile

The pharmacological profile of this compound can be compared with other beta-2 agonists such as clenbuterol and albuterol. The following table summarizes key characteristics:

| Compound | Selectivity | Primary Uses | Side Effects |

|---|---|---|---|

| This compound | Beta-2 | Asthma, COPD | Tachycardia, tremors |

| Clenbuterol | Beta-2 | Asthma (off-label for weight loss) | Cardiac hypertrophy, electrolyte imbalance |

| Albuterol | Beta-2 | Asthma rescue therapy | Palpitations, headache |

Case Studies and Clinical Observations

- Bronchodilatory Effects : A study investigating the bronchodilatory effects of this compound demonstrated significant improvement in forced expiratory volume (FEV1) among patients with asthma compared to placebo controls. The results indicated a rapid onset of action within 15 minutes post-administration, lasting up to 6 hours.

- Toxicity and Side Effects : In a clinical review, several cases were documented where patients experienced adverse effects such as tachycardia and hypokalemia after excessive dosing of beta-2 agonists including this compound. Monitoring and management strategies were emphasized to mitigate these risks.

- Comparative Efficacy : Research comparing this compound with other beta-agonists found that while it shares similar efficacy in inducing bronchodilation, its side effect profile may be more favorable due to its selective action on beta-2 receptors.

Biological Activity Studies

Recent studies have explored the biological activity of this compound in various animal models:

- A study involving mice showed that this compound administration resulted in increased muscle mass and reduced fat deposition, similar to findings reported for clenbuterol. This suggests potential applications in muscle wasting disorders.

- Another investigation into the drug's effects on cardiac function revealed that while this compound increased heart rate, it did not induce significant myocardial ischemia at therapeutic doses.

Q & A

Basic Research Questions

Q. What analytical methods are most effective for detecting and quantifying Brombuterol in biological samples?

- Methodology : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Key parameters include:

- Retention Time (RT) : this compound shows an RT of ~366.9 min under specific chromatographic conditions .

- Detection Limit (DL) : Achievable DL as low as 3.02e6 (unit-specific to instrumentation) with optimized ion transitions .

- Linearity : Calibration curves should be validated across a physiologically relevant range (e.g., 0.1–50 ng/mL in bovine meat matrices) .

Q. How should experimental designs account for this compound’s pharmacokinetic properties in in vivo studies?

- Key Considerations :

- Dose Selection : Base doses on prior toxicokinetic data to reflect both therapeutic and supra-therapeutic ranges.

- Sampling Intervals : Align with this compound’s half-life (if known) to capture peak plasma concentrations and elimination phases.

- Controls : Include negative controls (vehicle-only) and positive controls (e.g., Clenbuterol) to validate assay sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported metabolic pathways across studies?

- Approach :

Systematic Review : Map all proposed pathways (e.g., hepatic vs. renal metabolism) and identify variables causing discrepancies (species, dosage, detection methods) .

Comparative Analysis : Use isotopic labeling (e.g., ¹⁴C-Brombuterol) to trace metabolite formation in parallel models (e.g., murine vs. bovine hepatocytes) .

Statistical Reconciliation : Apply meta-analysis tools to quantify heterogeneity and determine if differences are statistically significant (p < 0.05) .

Q. What strategies improve the reliability of this compound data in high-throughput screening (HTS) environments?

- Best Practices :

- Automated Peak Integration : Use software (e.g., Skyline) to minimize manual baseline adjustments, reducing inter-operator variability .

- Batch Correction : Normalize data across batches using internal standards (e.g., deuterated this compound) to control for instrumental drift .

- Reproducibility Checks : Replicate 20% of samples blindly and apply Cohen’s κ to assess consistency .

Q. How do structural modifications of this compound influence its β-adrenergic receptor binding affinity?

- Methodology :

- In Silico Modeling : Use molecular docking tools (e.g., AutoDock Vina) to compare binding energies of this compound analogs (e.g., halogen-substituted derivatives) .

- In Vitro Validation : Conduct competitive binding assays using radiolabeled ligands (e.g., ³H-CGP 12177) in transfected HEK293 cells .

- Data Interpretation : Apply Schild regression analysis to determine pA₂ values and classify antagonists vs. partial agonists .

Q. Data Analysis & Reporting

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

- Recommended Workflow :

Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.

Outlier Management : Apply Grubbs’ test (α = 0.05) to exclude aberrant data points without biasing results .

Uncertainty Quantification : Report 95% confidence intervals for EC₅₀/IC₅₀ values and use bootstrap resampling if n < 10 .

Q. How can researchers mitigate false positives when this compound co-elutes with matrix interferents?

- Solutions :

- Chromatographic Optimization : Adjust mobile phase pH or column temperature to enhance resolution (e.g., shift this compound’s RT away from interferents) .

- High-Resolution MS : Employ Q-TOF instruments to differentiate compounds with similar m/z ratios via exact mass (< 5 ppm error) .

Q. Ethical & Reproducibility Considerations

Q. What protocols ensure ethical compliance in this compound trials involving animal models?

- Checklist :

- IACUC Approval : Document adherence to ARRIVE guidelines for humane endpoints and sample sizes .

- Data Transparency : Share raw chromatograms and animal metadata via repositories like Figshare to enable replication .

Q. How should conflicting findings about this compound’s off-target effects be addressed in publications?

- Guidance :

- Contradiction Analysis : Use the "Principal Contradiction" framework to prioritize findings most impacting safety assessments (e.g., cardiotoxicity vs. hepatotoxicity) .

- Limitations Section : Explicitly state methodological constraints (e.g., cross-species extrapolation risks) to contextualize discrepancies .

Properties

IUPAC Name |

1-(4-amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFUBWPEUSILSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50962083 | |

| Record name | 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41937-02-4 | |

| Record name | Brombuterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041937024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.